molecular formula C6H3ClN2 B017897 3-Chloro-4-cyanopyridine CAS No. 68325-15-5

3-Chloro-4-cyanopyridine

Cat. No.: B017897
CAS No.: 68325-15-5
M. Wt: 138.55 g/mol
InChI Key: JLLJPPBGJVCFGG-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-Chloro-4-cyanopyridine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that a fungus named Fusarium proliferatum ZJB-09150 possesses nitrile-converting enzymes that show high activity towards this compound . These enzymes, including nitrilase and nitrile hydratase, are capable of converting nitriles to corresponding acids or amides .

Cellular Effects

The effects of this compound on cells are primarily related to its interactions with enzymes and other biomolecules. For example, the nitrile-converting enzymes in Fusarium proliferatum ZJB-09150, which interact with this compound, are induced by ε-caprolactam . This interaction can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with nitrile-converting enzymes. These enzymes, including nitrilase and nitrile hydratase, are capable of converting nitriles to corresponding acids or amides . The nitrilase enzyme shows high activity towards this compound and is active within a pH range of 3.0–12.0 and a temperature range from 25 to 65 °C .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, under optimized reaction conditions, 60 mM this compound was converted to nicotinic acid in 15 minutes . This indicates that this compound has a significant impact on cellular function over time.

Metabolic Pathways

It is known that this compound can be converted to nicotinic acid, a process that involves the action of nitrile-converting enzymes .

Preparation Methods

3-Chloro-4-cyanopyridine can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride (POCl3) at elevated temperatures. The reaction mixture is heated to 80°C, then to 100°C, and aged for 24 hours. After cooling, the mixture is added to a pH 7 buffer to obtain the desired product .

Another method involves the use of 2,2,6,6-tetramethylpiperidine and n-butyllithium in tetrahydrofuran (THF) at low temperatures. The reaction mixture is cooled to -80°C, and carbon tetrachloride (C2Cl6) is added. The mixture is then allowed to warm to room temperature, quenched with ammonium chloride solution, and extracted with ethyl acetate to yield this compound .

Chemical Reactions Analysis

3-Chloro-4-cyanopyridine undergoes various chemical reactions, including substitution, reduction, and coupling reactions.

Scientific Research Applications

3-Chloro-4-cyanopyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Chloro-4-cyanopyridine can be compared with other similar compounds such as 2-Chloro-4-cyanopyridine and 3-Chloroisonicotinonitrile. These compounds share similar structural features but differ in the position of the chlorine and cyano groups on the pyridine ring. The unique positioning of these groups in this compound contributes to its specific chemical reactivity and applications .

Similar Compounds

  • 2-Chloro-4-cyanopyridine
  • 3-Chloroisonicotinonitrile
  • 4-Cyanopyridine

Properties

IUPAC Name

3-chloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLJPPBGJVCFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443311
Record name 3-Chloro-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68325-15-5
Record name 3-Chloro-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-cyanopyridine N-oxide (30 g, 0.25 mol), phosphorous oxychloride (96 ml, 0.35 mol) and phosphorous pentachloride (72 g, 0.38 mol) was refluxed at 120°-130° C. for 6 hours and then stirred at room temperature for 12 hours. The reaction mixture was slowly poured into a mixture of ice/Na2CO3 /K2CO3 and was extracted with chloroform (4×250 ml). The solvent was removed in vacuo and the residue was purified by column chromatography on silica eluting with 50% ether/hexanes to afford 8.4 g (24%) of 2-chloro-4-cyanopyridine, m.p. 69.5°-70.5° C. and 10.5 g (30%) of 3-chloro-4-cyanopyridine, m.p. 71.5°-72° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
[Compound]
Name
ice Na2CO3 K2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared by a modified procedure based on the method of J. Rokach and Y. Girard, J. Heterocycl. Chem. 1978, 15, 683–684. 4-Cyanopyridine-N-oxide (250 g, 2.08 mol) was added portionwise to a stirred suspension of PCl5 (599.94 g, 2.88 mol) and POCl3 (800 mL, 8.71 mol) at 20° C. under nitrogen, in a reactor fitted with a reflux condensor. During the addition the temperature rose to 41° C. The mixture was stirred at 100° C. for 3 h then cooled to 95° C. and transferred to a mixture of 6M HCl (200 mL) and a 6:4 mixture of ice and water (5994 g) at such a rate that the temperature stayed below 15° C. (about 35 min). The resulting brown solution was cooled to below 5° C. and taken to pH 4.15 by adding 33% aqueous NaOH (about 4.5 L), keeping the temperature below 5° C. The resulting beige precipitate was filtered and washed thoroughly with water (4×500 mL), sucking as dry as possible. The residue was suspended in water (1.5 L) and n-heptane (7 L) and stirred at 30° C. for 1 h. The aqueous phase was separated and extracted further with n-heptane (2×2 L), stirring for 30 min each time at 30° C. The combined heptane layers were combined, dried (Na2SO4, 136 g), filtered and the resulting solution was concentrated under reduced pressure to a weight of 1.9 kg (about 3 L), at which point the product began to crystallise. The mixture was cooled to 0° C., stirred for 1.5 h then the product was filtered, washed with cold n-heptane (2×125 mL) and dried at room temperature in a circulating air drier to give the product (129.08 g, 44.8%) as a crystalline solid; m.p. 73.4° C.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
599.94 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 L
Type
reactant
Reaction Step Three
Name
Quantity
5994 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 3-chloro-4-cyanopyridine described in the research?

A1: The research highlights an unexpected regioselectivity in the chlorination of 4-cyanopyridine N-oxide. [] While chlorination at the 2-position is typically expected, this reaction predominantly yields this compound. This discovery suggests a unique reaction mechanism involving chloride attack at the 4-position. []

Q2: What is the proposed mechanism for this unexpected synthesis?

A2: While the abstract doesn't delve into the specifics of the proposed mechanism, it indicates that the key feature is a chloride attack at the 4-position of the 4-cyanopyridine N-oxide. [] This implies a departure from typical electrophilic aromatic substitution patterns and suggests further investigation into the intermediates and transition states involved.

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